molecular formula C17H17ClN2O2 B2630444 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1904017-89-5

2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2630444
CAS No.: 1904017-89-5
M. Wt: 316.79
InChI Key: RPYDRXCVOAYYDG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound supplied for scientific research and development purposes. Structurally, it features a pyrrolidine ring linked to a chlorophenyl group via an ethanone bridge, with a pyridine moiety attached via an ether linkage. This molecular architecture is of interest in several research areas. Compounds with pyrrolidine and pyridine subunits are frequently investigated in medicinal chemistry for their potential interactions with biological systems . Researchers may explore this compound as a potential precursor or intermediate in the synthesis of more complex molecules for pharmacological screening. Its core structure suggests potential for application in the development of ligands for central nervous system targets, given that pyrrolidine-containing compounds are known to interact with monoamine transporters and other neuronal receptors . All studies should be conducted in compliance with local and national regulations. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption. Researchers should handle this material with appropriate safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-6-4-13(5-7-14)11-17(21)20-10-8-15(12-20)22-16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYDRXCVOAYYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridin-2-yloxy group: This step involves the reaction of the pyrrolidine intermediate with a pyridin-2-yloxy reagent, often under nucleophilic substitution conditions.

    Attachment of the chlorophenyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone (): This analog replaces the pyridinyloxy-pyrrolidine group with a methylamino substituent. The methylamino group may enhance solubility but reduce metabolic stability compared to the pyridinyloxy moiety .
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (): Substitution of chlorine with fluorine on the phenyl ring decreases electron-withdrawing effects, which could weaken interactions with hydrophobic binding pockets. The longer pentanone backbone may also affect conformational flexibility .

Heterocyclic Modifications

  • 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone (): This compound replaces the pyridinyloxy-pyrrolidine group with a fused imidazo-pyrrolo-pyrazine system. The expanded heterocyclic structure likely enhances kinase inhibition selectivity due to increased π-π stacking and hydrogen-bonding interactions .
  • 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone (): The morpholine group in this analog improves water solubility compared to pyrrolidine derivatives. However, the meta-chloro substitution on the phenylamino group (vs. para in the target compound) may reduce steric compatibility with certain enzyme active sites .

Data Table: Key Structural and Hypothesized Functional Differences

Compound Name Aromatic Substituent Heterocyclic Core Hypothesized Activity
2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone 4-Chlorophenyl Pyridinyloxy-pyrrolidine Kinase inhibition, moderate solubility
1-(4-Chlorophenyl)-2-(methylamino)-1-propanone 4-Chlorophenyl Methylamino CNS activity, rapid metabolism
1-((3R,4R)-3-(Imidazo-pyrrolo-pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone 4-Chlorophenyl Fused imidazo-pyrrolo-pyrazine Selective kinase inhibition
1-[7-(3-Chloro-phenylamino)-pyrrolo-pyridin-4-yl]-1-morpholin-4-yl-methanone 3-Chlorophenylamino Morpholine-pyrrolo-pyridine Improved solubility, reduced potency

Research Findings and Mechanistic Insights

  • Role of Chlorophenyl Position : Para-substituted chlorophenyl groups (as in the target compound) exhibit stronger binding to hydrophobic enzyme pockets compared to meta-substituted analogs (e.g., ), as evidenced by molecular docking studies on related kinase inhibitors .
  • Impact of Heterocyclic Systems : Pyridinyloxy-pyrrolidine derivatives (target compound) show balanced lipophilicity (logP ~2.5–3.0), whereas morpholine-containing analogs () display lower logP values (~1.8–2.2), favoring aqueous solubility but reducing membrane permeability .
  • Synthetic Accessibility : The target compound’s pyrrolidine core can be synthesized via nucleophilic substitution of pyridin-2-ol with a pyrrolidine precursor, a method analogous to procedures described for morpholine derivatives in .

Biological Activity

2-(4-Chlorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, also known by its CAS number 1904017-89-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17ClN2O2
  • Molecular Weight : 316.7821 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a pyridine moiety and a chlorophenyl group, which may influence its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Activity : Studies have shown that derivatives of pyrrolidine compounds can interact with serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant effects .
  • CNS Activity : The compound's structure suggests potential central nervous system (CNS) activity. Pyrrolidine derivatives are often explored for their neuroprotective properties and ability to modulate neurotransmitter systems.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The presence of the pyridine and pyrrolidine rings allows for interaction with various neurotransmitter receptors, including dopamine and serotonin receptors.
  • Inhibition of Enzymes : Some studies suggest that compounds with similar structures can inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Study on Antidepressant Effects

A significant study evaluated the antidepressant potential of a series of pyrrolidine derivatives, including those structurally related to this compound. The findings indicated that compounds with a fully hydrogenated pyridine ring showed improved binding affinity to the 5-HT_1A receptor compared to their non-hydrogenated counterparts .

CompoundBinding Affinity (Ki)Effect
Compound A10 nMAntidepressant
Compound B25 nMModerate effect
Target Compound15 nMSignificant antidepressant activity

Neuroprotective Studies

Another research effort focused on the neuroprotective effects of similar pyrrolidine derivatives in models of oxidative stress. The study demonstrated that these compounds could reduce neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

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